Tert-butyl[(pyrrolidin-2-yl)methyl]amine
Description
Properties
IUPAC Name |
2-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNZJDGHQJERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Tert-butyl[(pyrrolidin-2-yl)methyl]amine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for various therapeutic applications, including:
- Antidepressants : Compounds similar to this compound have been noted for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
- Analgesics : The compound's pharmacological profile suggests it could be utilized in pain management therapies, similar to other amine derivatives that exhibit analgesic properties .
Case Study: Synthesis and Biological Evaluation
A study involving the synthesis of related pyrrolidine derivatives demonstrated their efficacy in modulating serotonin and norepinephrine levels, which are crucial in treating depression and anxiety disorders. The synthesized compounds were tested in vitro and showed promising results in receptor binding assays .
The compound is also being evaluated for use in cosmetic formulations. Its ability to enhance skin penetration and improve the stability of active ingredients makes it a valuable additive in personal care products.
Experimental Design in Cosmetic Formulation
A recent study applied response surface methodology to optimize formulations containing this compound. The results indicated improvements in sensory properties such as skin feel and absorption rates, making it suitable for creams and lotions .
Research and Development
This compound is included in various research initiatives aimed at developing new therapeutic agents and materials. Its versatility allows researchers to explore its applications in:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors can modulate biological responses.
Enzymes: Interaction with enzymes can influence metabolic pathways.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparisons
| Compound | Heterocycle/Backbone | Key Substituent | Basicity (Relative) | Steric Hindrance | Applications |
|---|---|---|---|---|---|
| Tert-butyl[(pyrrolidin-2-yl)methyl]amine | Pyrrolidine | Aliphatic tert-butyl | High | High | Catalysis, drug synthesis |
| Tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine | Pyrazole | Aliphatic tert-butyl | Moderate | Moderate | Heterocyclic chemistry |
| 5-(tert-Butylsulfonyl)-2-pyrrolidin-1-ylpyrimidin-4-amine | Pyrimidine | Sulfonyl-tert-butyl | Low | High | Sulfonamide drugs |
| Tert-butyl({[4-(boronate)phenyl]methyl})amine | Benzyl boronate | Aliphatic tert-butyl | Moderate | High | Cross-coupling reactions |
Biological Activity
Tert-butyl[(pyrrolidin-2-yl)methyl]amine is a chemical compound that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a tert-butyl group attached to a pyrrolidine moiety. The synthesis typically involves the reaction between pyrrolidine and tert-butylamine, optimized for yield and purity through various chemical conditions, including the use of catalysts and controlled environments.
Biological Activity Overview
The biological activity of this compound is multifaceted, with studies indicating potential applications in pharmacology. The following sections summarize key areas of biological activity associated with this compound.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives possess potent activity against various bacterial strains, including E. coli and Staphylococcus aureus, with some compounds demonstrating IC50 values comparable to established antibiotics .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 15g | E. coli | 0.029 |
| 15h | S. aureus | 0.041 |
| 16g | A. baumannii | 0.087 |
2. Anticancer Potential
The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary studies have indicated that pyrrolidine derivatives can inhibit key pathways in cancer cells, potentially leading to reduced proliferation rates . The specific mechanisms remain under investigation, but the structural similarities to known anticancer agents warrant further exploration.
3. Cholinesterase Inhibition
This compound has been studied for its potential as a cholinesterase inhibitor, which is relevant for conditions such as Alzheimer’s disease. Some derivatives have shown promising inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for further research in neuropharmacology .
Study on Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of pyrrolidine derivatives, this compound was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results demonstrated that this compound exhibited significant activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the viability of any new therapeutic agent. Initial assessments indicate that this compound has favorable absorption and distribution characteristics in animal models, with minimal toxicity observed at therapeutic doses . However, comprehensive toxicological evaluations are necessary to establish safety profiles.
Preparation Methods
Reductive Amination of Pyrrolidin-2-ylmethanol Derivatives
One of the key methods involves the reductive amination of pyrrolidin-2-ylmethanol derivatives. The process typically starts with L-proline, which is reduced to (S)-(2-pyrrolidin)methanol using lithium aluminum hydride in tetrahydrofuran (THF). The amine is then protected by tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate. Subsequent activation of the hydroxy group (e.g., via tosylation), displacement with azide, and reduction of the azide to the amine yields the target tert-butyl[(pyrrolidin-2-yl)methyl]amine compound.
- Reduction of L-proline to (S)-(2-pyrrolidin)methanol
- Boc protection of the amine group
- Hydroxy group activation and substitution with azide
- Azide reduction to amine
This method is well-documented and provides high stereochemical fidelity, preserving the chiral center from L-proline.
Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate
Another common approach involves direct carbamate formation by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in solvents like THF or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
This method is widely used for the preparation of tert-butyl carbamates due to its simplicity and efficiency.
Industrial and Laboratory Scale Synthesis
Industrial synthesis often scales up the laboratory methods with adaptations for continuous flow reactors and automated systems to improve yield and purity. Purification is generally achieved by crystallization or chromatographic techniques such as silica gel column chromatography.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of L-proline | Lithium aluminum hydride, THF, room temperature | High | Converts L-proline to (S)-(2-pyrrolidin)methanol |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, base (NaH or K₂CO₃), THF or DMF | High | Protects amine as Boc-carbamate |
| 3 | Hydroxy Activation & Azide Substitution | Tosylation, sodium azide, aqueous THF | Moderate | Converts hydroxy to azide intermediate |
| 4 | Azide Reduction | Triphenylphosphine, aqueous THF | High | Yields this compound |
| 5 | Carbamate Formation (Alternative) | Amine + Boc₂O, base, solvent (THF/DMF), room temp | High | Direct Boc protection of amine |
| 6 | Purification | Silica gel chromatography, crystallization | - | Purity enhanced for pharmaceutical or research use |
Representative Experimental Data
An example from literature illustrates the reaction of tert-butyl (R)-(pyrrolidin-2-ylmethyl)carbamate with 7-(bromomethyl)-6-methoxybenzofuran-3(2H)-one in the presence of potassium carbonate in dichloromethane at 20°C for 16 hours under inert atmosphere. The product was isolated by silica gel chromatography with a yield of 28%.
Analysis of Chemical Reactions and Reagents
- Oxidation : The compound can be oxidized to N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Lithium aluminum hydride or sodium borohydride can reduce related intermediates.
- Substitution : The carbamate group can undergo nucleophilic substitutions with amines, alcohols, or thiols to form diverse derivatives.
Summary of Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Reductive amination from L-proline | High stereochemical control; well-established | Multi-step; requires handling of hazardous reagents (LiAlH4, azides) |
| Direct Boc protection with Boc₂O | Simple, efficient, scalable | Requires pure amine starting material |
| Industrial continuous flow | High throughput, reproducibility | Requires specialized equipment |
Q & A
Q. What are the optimized synthetic routes for Tert-butyl[(pyrrolidin-2-yl)methyl]amine, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves amine protection using tert-butoxycarbonyl (Boc) groups. For example, the pyrrolidine nitrogen can be protected via reaction with Boc anhydride (Boc₂O) in the presence of a base like triethylamine (TEA) under inert conditions (e.g., N₂ atmosphere) at 0–5°C to suppress side reactions such as over-alkylation . Subsequent deprotection with HCl/dioxane yields the free amine. Optimization of stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (monitored by TLC or LC-MS) is critical to minimize impurities.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Analytical validation should include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of unreacted starting materials (e.g., pyrrolidine derivatives) and verify Boc-group integration.
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight ([M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts.
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : While specific toxicity data may be limited, general precautions include:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TEA, HCl/dioxane).
- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in ¹H NMR) for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Steps include:
Q. How does the steric bulk of the tert-butyl group influence the compound’s interaction with biological targets?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Enzyme Assays : Compare inhibition potency of this compound with analogs lacking the tert-butyl group (e.g., methyl or hydrogen substituents).
- Molecular Docking : Use software like AutoDock Vina to visualize steric clashes or favorable hydrophobic interactions in enzyme binding pockets (e.g., cytochrome P450) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated kinetic separation).
- Process Optimization : Adjust reaction scale parameters (e.g., cooling rate during Boc protection) to prevent racemization.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
